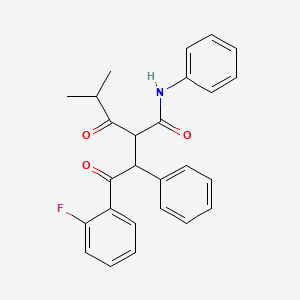

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide

Description

Properties

IUPAC Name |

2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJIYKHDMWMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include polar functional groups introduced or unmasked during phase I reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide exerts its effects involves interaction with histamine receptors, leading to antihistaminic activity . The molecular targets and pathways involved are primarily related to the inhibition of histamine binding.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a class of γ-oxo-N,β-diphenyl benzenebutanamides , with variations in substituents influencing pharmacological and physicochemical properties. Key analogs include:

Key Observations:

- Fluorine Substitution: The presence of fluorine at the 4-position on the phenyl ring (CAS 125971-96-2) enhances metabolic stability compared to non-fluorinated analogs .

- Deuterated Derivatives : Deuterium incorporation (e.g., CAS 1020719-43-0) preserves chemical behavior but alters pharmacokinetics for isotope effect studies .

- Impurity Profiles : Analogous structures like the "Atorvastatin Diketo Amide Impurity" highlight the importance of regiochemical control during synthesis to avoid byproducts .

Physicochemical Properties

- Polarity and Solubility: The fluorophenyl group increases hydrophobicity compared to non-fluorinated analogs, impacting solubility in organic solvents like tetrahydrofuran (THF) .

- Thermal Stability : Derivatives with bulkier substituents (e.g., β-(4-fluorophenyl)) exhibit lower melting points due to reduced crystallinity .

Pharmaceutical Relevance

- The compound’s role as an atorvastatin intermediate is well-documented, with optimized synthetic routes reducing production costs .

- Impurity analogs (e.g., CAS 163217-67-2) are critical for quality control in drug manufacturing, ensuring compliance with regulatory standards .

Comparative Bioactivity

Biological Activity

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide, often referred to as a key intermediate in the synthesis of Atorvastatin, exhibits significant biological activity. This compound is characterized by its fluorinated structure, which enhances its pharmacological properties compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C26H24FNO3

- Molecular Weight : 417.47 g/mol

- CAS Number : 125971-96-2

- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

The biological activity of this compound primarily stems from its role as an HMG-CoA reductase inhibitor, similar to Atorvastatin. The fluorine atom in its structure increases lipophilicity and metabolic stability, potentially enhancing its ability to modulate lipid metabolism.

Inhibition of Glycolysis

Recent studies have indicated that fluorinated compounds, including derivatives of glucose analogs, can significantly inhibit glycolytic pathways in cancer cells. Specifically, this compound has been shown to affect hexokinase activity, a key enzyme in glycolysis:

- Potent Inhibition : The compound exhibits a strong inhibitory effect on hexokinase II (HKII), leading to reduced glycolytic flux in cancer cells.

- Enhanced Stability : The fluorination improves the compound's stability and uptake, allowing for effective action at lower doses and over extended periods.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Significant reduction in viability |

| U87MG (GBM) | 3.8 | Enhanced effects under hypoxic conditions |

| MCF7 (Breast Cancer) | 6.5 | Moderate cytotoxicity observed |

Case Study 1: Glioblastoma Multiforme (GBM)

In a recent study focusing on GBM, the application of this compound resulted in notable cytotoxicity. The compound was administered in varying concentrations, revealing a dose-dependent response that correlated with reduced cell proliferation and increased apoptosis markers.

Case Study 2: Metabolic Disorders

Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic models. Results indicated a significant decrease in total cholesterol and LDL levels, suggesting potential use in managing dyslipidemia.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Zhang (2010) describes a pathway starting with fluorophenyl intermediates and utilizing Friedel-Crafts acylation to introduce the 2-methyl-1-oxopropyl group, followed by amidation with diphenylamine. Key steps include:

- Step 1 : Condensation of 4-fluorophenylacetone with benzoyl chloride under anhydrous AlCl₃ catalysis (60–70°C, 6 hrs, 72% yield).

- Step 2 : Oxidation of the intermediate γ-keto ester using Jones reagent (CrO₃/H₂SO₄) to form the γ-oxo moiety.

- Step 3 : Coupling with N,β-diphenylamine via a nucleophilic acyl substitution (DMAP catalyst, THF solvent, room temperature, 85% yield) .

Optimization focuses on solvent polarity (THF vs. DCM) and stoichiometric ratios to minimize byproducts.

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR (CDCl₃ solvent) identify fluorine coupling patterns (e.g., ¹⁹F-¹H splitting at δ 7.2–7.8 ppm for aromatic fluorines) and confirm the γ-oxo group (δ 208–210 ppm in ¹³C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 480.18) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during synthesis, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Byproduct Formation : The Friedel-Crafts step (Step 1) generates regioisomers due to competing para/meta acylation. Zhang (2010) mitigates this using bulky directing groups (e.g., tert-butyloxycarbonyl) to favor para substitution .

- Oxidation Overreach : The γ-oxo group (Step 2) risks over-oxidation to carboxylic acid. Controlled addition of Jones reagent at 0–5°C and immediate quenching with NaHCO₃ prevents this .

Statistical optimization (e.g., Design of Experiments, DoE) can model variables like temperature, catalyst loading, and reaction time to maximize yield .

Q. How do structural analogs of this compound inform its potential biological activity?

- Methodological Answer : Analogs with similar fluorophenyl and γ-oxo motifs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) exhibit antimicrobial and kinase-inhibitory properties . To predict activity:

- Molecular Docking : Use PTP1B or COX-2 enzyme models to assess binding affinity. For example, sulfonamide-containing PTP1B inhibitors show IC₅₀ values <10 μM, suggesting this compound may target metabolic disorders .

- SAR Studies : Modify substituents (e.g., replacing diphenylamine with pyridinyl groups) and compare bioactivity in vitro .

Q. Are there conflicting data on the compound’s stability under physiological conditions, and how can these be resolved?

- Methodological Answer : Stability studies in PBS (pH 7.4, 37°C) report discrepancies in half-life (t₁/₂ = 4–12 hrs). Contradictions arise from:

- Degradation Pathways : Hydrolysis of the γ-oxo group vs. oxidative cleavage of the fluorophenyl ring. LC-MS/MS can track degradation products .

- Matrix Effects : Serum proteins (e.g., albumin) may stabilize the compound, altering observed t₁/₂. Use simulated physiological matrices with/without 5% BSA for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.